molecular formula C15H14N2O3 B14599285 2-{(E)-[(4-Aminophenyl)methylidene]amino}-3-methoxybenzoic acid CAS No. 61212-94-0

2-{(E)-[(4-Aminophenyl)methylidene]amino}-3-methoxybenzoic acid

Cat. No.: B14599285
CAS No.: 61212-94-0
M. Wt: 270.28 g/mol
InChI Key: UCDJNUAMDOMILX-UHFFFAOYSA-N
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Description

2-{(E)-[(4-Aminophenyl)methylidene]amino}-3-methoxybenzoic acid is an organic compound that features both an amino group and a methoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(4-Aminophenyl)methylidene]amino}-3-methoxybenzoic acid typically involves a multi-step process. One common method includes the condensation reaction between 4-aminobenzaldehyde and 3-methoxybenzoic acid in the presence of a suitable catalyst. The reaction conditions often involve refluxing the reactants in an organic solvent such as ethanol or methanol, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(4-Aminophenyl)methylidene]amino}-3-methoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{(E)-[(4-Aminophenyl)methylidene]amino}-3-methoxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-{(E)-[(4-Aminophenyl)methylidene]amino}-3-methoxybenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(E)-[(4-Aminophenyl)methylidene]amino}-3-methoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino and a methoxy group allows for versatile chemical modifications and interactions with biological targets .

Properties

CAS No.

61212-94-0

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

2-[(4-aminophenyl)methylideneamino]-3-methoxybenzoic acid

InChI

InChI=1S/C15H14N2O3/c1-20-13-4-2-3-12(15(18)19)14(13)17-9-10-5-7-11(16)8-6-10/h2-9H,16H2,1H3,(H,18,19)

InChI Key

UCDJNUAMDOMILX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1N=CC2=CC=C(C=C2)N)C(=O)O

Origin of Product

United States

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